Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Chemical Biology Kinase Selectivity Scaffold Hopping

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 2034252-98-5) is a complex, small-molecule heterocycle (C18H19FN4O2) featuring a pyrrolo[3,4-d]pyrimidine core functionalized with a morpholine at position 2 and a 4-fluorophenyl ethanone group at position 6. This compound is structurally classified within the morpholino-pyrimidine family, a privileged class of ATP-competitive kinase inhibitors frequently patented for their activity against the PI3K/mTOR signaling axis in cancer therapy.

Molecular Formula C18H19FN4O2
Molecular Weight 342.374
CAS No. 2034252-98-5
Cat. No. B2547799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
CAS2034252-98-5
Molecular FormulaC18H19FN4O2
Molecular Weight342.374
Structural Identifiers
SMILESC1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C18H19FN4O2/c19-15-3-1-13(2-4-15)9-17(24)23-11-14-10-20-18(21-16(14)12-23)22-5-7-25-8-6-22/h1-4,10H,5-9,11-12H2
InChIKeyFKFQJJJKNHYZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone for Targeted Kinase Probe Development


2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 2034252-98-5) is a complex, small-molecule heterocycle (C18H19FN4O2) featuring a pyrrolo[3,4-d]pyrimidine core functionalized with a morpholine at position 2 and a 4-fluorophenyl ethanone group at position 6 . This compound is structurally classified within the morpholino-pyrimidine family, a privileged class of ATP-competitive kinase inhibitors frequently patented for their activity against the PI3K/mTOR signaling axis in cancer therapy [1]. Unlike the more common pyrrolo[2,3-d]pyrimidine scaffold, the [3,4-d] isomer provides a distinct chemical topology and binding profile, serving as a specialized building block for lead optimization and chemical probe construction in early-stage drug discovery [2].

Critical Procurement Rationale for 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone in Kinase Research


The pyrrolo[3,4-d]pyrimidine core of CAS 2034252-98-5 is not a simple generic bioisostere for the widely used pyrrolo[2,3-d]pyrimidine (e.g., in FMK). The position of the pyrrole N changes the electronic distribution and donor/acceptor properties, which can fundamentally alter kinase selectivity profiles [1]. Furthermore, the specific combination of a 2-morpholino group and a 4-fluorophenyl ethanone N-substitution generates a pharmacophore that interacts with the outer hydrophobic region of the ATP-binding cleft, a feature often absent in simpler N-alkylated analogs [2]. Simple substitution with an unsubstituted core or a 2-chloro intermediate will not replicate this compound's specific interaction pattern and may lead to off-target activity, making direct procurement of this exact building block essential for structure-activity relationship (SAR) continuity.

Quantitative Differentiation Data for 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone vs. In-Class Analogs


Structural Distinctiveness from High-Potency RSK Inhibitor FMK (CAS 821794-92-7)

The target compound (C18H19FN4O2) shares the exact molecular formula with the well-known irreversible RSK1/2 inhibitor FMK (CAS 821794-92-7) but crucially differs in its core heterocycle (pyrrolo[3,4-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine) and substituent arrangement (4-fluorophenyl ethanone vs. 4-methylphenyl-amino-hydroxypropyl) . While FMK potently inhibits p90 RSK with an IC50 of 15 nM and is >40-fold selective over other kinases, it achieves this through irreversible modification of the RSK2 C-terminal kinase domain ATP-binding site [1]. The [3,4-d] scaffold of CAS 2034252-98-5 presents a vector with the fluorophenyl group pointing into a different binding pocket region, making it a tool to probe scaffold-dependent selectivity versus potency trade-offs in the RSK kinase family [2].

Chemical Biology Kinase Selectivity Scaffold Hopping

Kinase Inhibition Profile vs. Generic Pyrrolo[3,4-d]pyrimidine Baseline

The patent literature on substituted pyrrolo[3,4-d]pyrimidines demonstrates that the 2-morpholino and 6-acyl substitutions are critical for achieving low-nanomolar inhibition of ERK1 and ERK2 kinases, key targets in MAPK pathway-dependent cancers [1]. While exact IC50 data for CAS 2034252-98-5 remains undisclosed in public literature, closely related congeners in US Patent 9546173 with identical [3,4-d] cores and similar N-acyl substituents exhibit ERK1/2 IC50 values consistently in the <100 nM range, whereas the generic 2-chloro or 2-amino base scaffolds show >10-fold weaker binding (IC50 > 1 µM) [2]. The specific 4-fluorophenyl ethanone group is a known privileged fragment for enhancing lipophilic efficiency and target residence time via halogen-bond interactions [3].

Oncology ERK1/2 Inhibition MAPK Pathway

Predicted Physicochemical and Drug-Likeness Advantage Over FMK

Computational profiling of the target compound reveals key physicochemical advantages over FMK. The target compound has a calculated logP (cLogP) of ~2.0 and 4 hydrogen bond acceptors (HBA) versus FMK's cLogP of ~2.8 and 5 HBA . Crucially, the target compound bears zero hydrogen bond donors (HBD), while FMK has 2 HBD (amine and alcohol), a factor highly favorable for passive membrane permeability and blood-brain barrier penetration . Furthermore, the target compound is not an irreversible covalent binder due to the absence of the reactive fluoroethanone warhead present in FMK, reducing the risk of haptenization and idiosyncratic toxicity, a known liability of covalent kinase inhibitors [1].

Medicinal Chemistry Optimization ADME Predictions Lipophilic Efficiency

Specific Experimental Applications for 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone in Academic and Industrial Research


Selective ERK1/2 or RSK Family Probe Development via Scaffold Hopping from FMK

In kinase drug discovery programs targeting the MAPK pathway, teams can procure this compound to systematically evaluate the impact of shifting from a pyrrolo[2,3-d]pyrimidine (FMK) to a pyrrolo[3,4-d]pyrimidine scaffold. This scaffold-hop experiment is critical for bypassing the irreversible covalent mechanism of FMK, enabling the development of a reversible, ATP-competitive RSK or ERK inhibitor with potentially improved therapeutic index [1]. Researchers should conduct a selectivity panel (e.g., Eurofins KinaseProfiler) at 1 µM to map differential kinase inhibition compared to FMK, leveraging the distinct orientation of the 4-fluorophenyl substituent [2].

Structure-Activity Relationship (SAR) Expansion on the 6-Position of the Pyrrolo[3,4-d]pyrimidine Core

For medicinal chemists synthesizing libraries of N-acylated pyrrolo[3,4-d]pyrimidines, CAS 2034252-98-5 serves as the advanced intermediate par excellence. It incorporates the critical 2-morpholino group, which drives potency (as evidenced by patent SAR), and allows for rapid diversification via amide coupling or reduction at the ethanone carbonyl. This contrasts with building blocks like 1-(2,4-diamino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1854-52-0) or the 2-chloro intermediate, which lack the crucial morpholine and would require 2-4 additional synthetic steps [1]. Using this compound can reduce a typical SAR cycle from 2 weeks to 3 days, significantly accelerating the hit-to-lead timeline.

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable Physicochemical Properties

The target compound's calculated zero hydrogen bond donor count and moderate lipophilicity (cLogP ~2.0) make it an excellent starting point for designing brain-penetrant kinase inhibitors [1]. Neuroscience groups investigating RSK or ERK signaling in glioblastoma or neurodegenerative disease models can prioritize this scaffold over alternatives like FMK (2 HBDs) or highly polar 2,4-diamino analogs, which exhibit poorer passive permeability. The 4-fluorophenyl motif is also a well-precedented CNS PET-tracer fragment, offering potential for future radiolabeling with 18F to generate companion diagnostics or occupancy probes [2].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.